3-Nitro-4-sulfamoylbenzoic acid
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Overview
Description
3-Nitro-4-sulfamoylbenzoic acid: is an organic compound with the molecular formula C7H6N2O6S. It is characterized by the presence of a nitro group (-NO2) at the third position and a sulfamoyl group (-SO2NH2) at the fourth position on the benzoic acid ring. This compound is known for its applications in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-sulfamoylbenzoic acid typically involves the nitration of benzoic acid derivatives followed by sulfonation. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid. The final step involves the sulfonation of 3-nitrobenzoic acid to introduce the sulfamoyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products:
Reduction: The major product is 3-amino-4-sulfamoylbenzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.
Scientific Research Applications
Chemistry: 3-Nitro-4-sulfamoylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also used in the development of biochemical assays .
Medicine: It is being investigated for its role in the treatment of inflammatory diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain agrochemicals.
Mechanism of Action
The mechanism of action of 3-nitro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group and sulfamoyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the sulfamoyl group, limiting its applications in enzyme inhibition studies.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have modifications on the sulfamoyl group, which can enhance or reduce their inhibitory potency
Uniqueness: 3-Nitro-4-sulfamoylbenzoic acid is unique due to the presence of both the nitro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-nitro-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYDIJDUSXBSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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